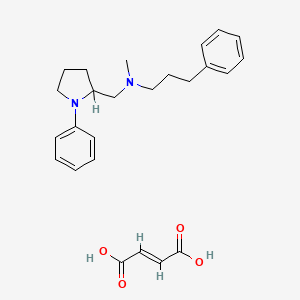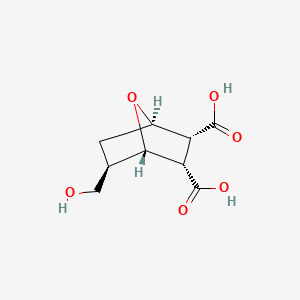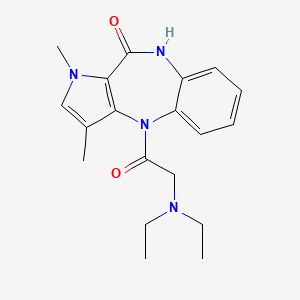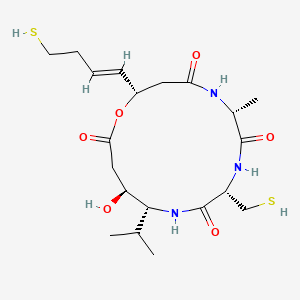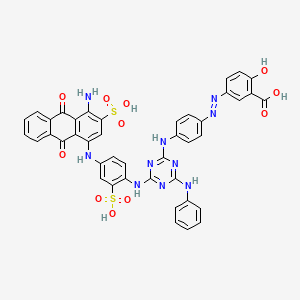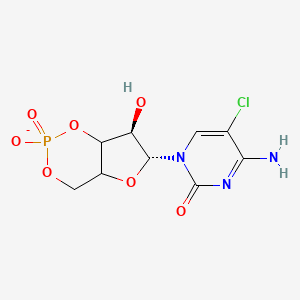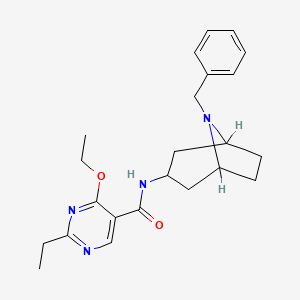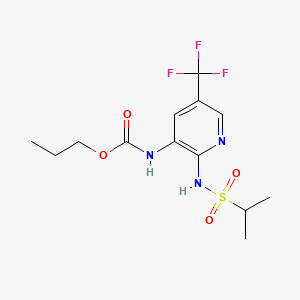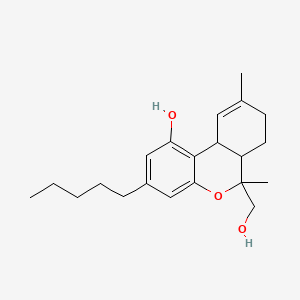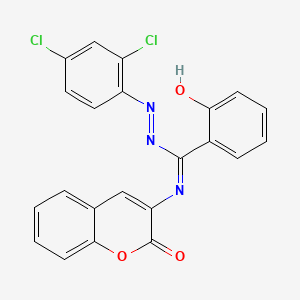
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires careful optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient synthesis.
化学反应分析
Types of Reactions
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may involve the use of catalysts or specific temperature and pressure conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.
科学研究应用
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, make it a candidate for drug development and pharmacological research.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
94087-64-6 |
|---|---|
分子式 |
C36H47ClN4O7 |
分子量 |
683.2 g/mol |
IUPAC 名称 |
methyl 3-[1-[2-chloro-5-[4-(2,4-ditert-butylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]-2-oxo-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C36H47ClN4O7/c1-34(2,3)21-13-16-27(23(18-21)35(4,5)6)48-17-11-12-28(42)38-22-14-15-24(37)25(19-22)39-31(44)29(30(43)36(7,8)9)41-20-26(32(45)47-10)40-33(41)46/h13-16,18-20,29H,11-12,17H2,1-10H3,(H,38,42)(H,39,44)(H,40,46) |
InChI 键 |
WKBYPAHBIDBSQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=C(NC3=O)C(=O)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


